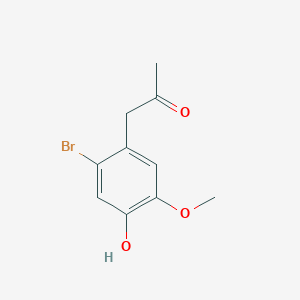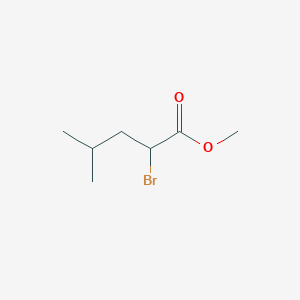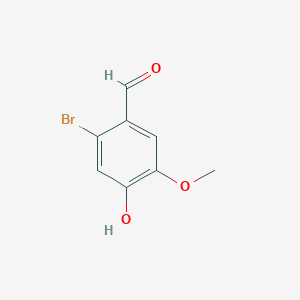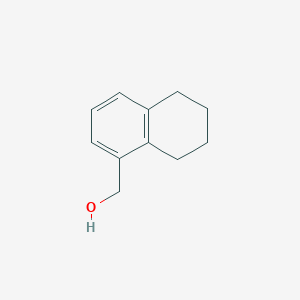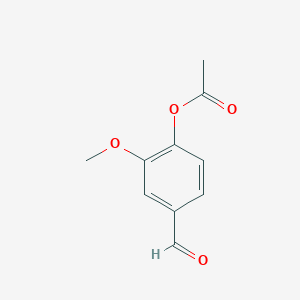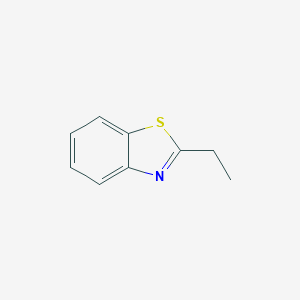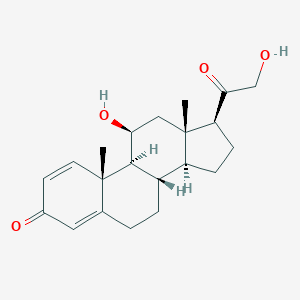
孕-1,4-二烯-3,20-二酮, 11,21-二羟基-, (11β)-
描述
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as 11-beta-HSD1, is an enzyme involved in the metabolism of glucocorticoids. It is an important enzyme in the regulation of glucocorticoid hormones, as it is responsible for the conversion of inactive cortisone to active cortisol. It is expressed in the liver, adipose tissue, brain, and other tissues, and has been studied extensively in the context of its role in obesity, diabetes, and other metabolic disorders.
科学研究应用
Anti-Inflammatory Properties
17-Deoxyprednisolone belongs to the corticosteroid class, which includes potent anti-inflammatory agents. Researchers have investigated its efficacy in managing inflammatory conditions such as rheumatoid arthritis, asthma, and inflammatory bowel diseases. By modulating immune responses and suppressing inflammation, it can alleviate symptoms and improve patients’ quality of life .
Immunosuppression
In transplantation medicine, immunosuppressive drugs are crucial to prevent organ rejection. 17-Deoxyprednisolone has been explored as an immunosuppressant due to its ability to inhibit immune cell activation and cytokine production. It may find applications in solid organ transplantation and autoimmune diseases .
Dermatology
Topical formulations containing 17-Deoxyprednisolone have been studied for various dermatological conditions. These include eczema, psoriasis, and contact dermatitis. Its anti-inflammatory and antipruritic properties make it a potential candidate for managing skin inflammation and itching .
Ophthalmology
Researchers have investigated 17-Deoxyprednisolone for ocular conditions such as uveitis and allergic conjunctivitis. Its local administration via eye drops may help reduce inflammation within the eye and alleviate symptoms .
Cancer Research
While not a primary chemotherapeutic agent, 17-Deoxyprednisolone has been explored in combination with other drugs for cancer treatment. It may enhance the effectiveness of chemotherapy by reducing inflammation and minimizing side effects. However, more research is needed in this area .
Neurological Disorders
Some studies suggest that 17-Deoxyprednisolone could have neuroprotective effects. It may play a role in managing neuroinflammatory conditions like multiple sclerosis or traumatic brain injury. However, this field requires further investigation to establish its therapeutic potential .
作用机制
Target of Action
17-Deoxyprednisolone, also known as Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, 1,2-Didehydrocorticosterone, or FY7AZ5TJU4, is a glucocorticoid similar to cortisol . The primary targets of this compound are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, and mediates changes in gene expression that lead to multiple downstream effects over hours to days . This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The compound affects the glucocorticoid receptor signaling pathway . Upon binding to the glucocorticoid receptors, it influences the transcription of various genes involved in immune response, inflammation, and stress response
Pharmacokinetics
As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 17-Deoxyprednisolone’s action primarily involve the modulation of immune response and inflammation . By binding to glucocorticoid receptors, it influences the transcription of various genes, leading to decreased inflammation and immune response . This can result in the alleviation of symptoms in conditions such as asthma and other inflammatory diseases .
Action Environment
The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products . Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQSDPPADTWKDI-HJTSIMOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928764 | |
| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- | |
CAS RN |
13479-38-4 | |
| Record name | 17-Deoxyprednisolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the stability of corticosteroids like 17-Deoxyprednisolone a significant concern in pharmaceutical formulations?
A: Corticosteroids, including 17-Deoxyprednisolone, are known to be susceptible to degradation under various conditions. This instability can lead to reduced potency and the formation of potentially harmful degradation products. [, , , ] Ensuring the stability of these compounds in pharmaceutical formulations is crucial for maintaining their efficacy and safety.
Q2: How does the decomposition of Prednisolone to 17-Deoxyprednisolone impact stability control in pharmaceutical analysis?
A: The decomposition of Prednisolone to 17-Deoxyprednisolone presents a challenge in analytical method development for stability control. [] This is because the presence of 17-Deoxyprednisolone as a degradation product can interfere with the accurate quantification of Prednisolone, potentially leading to an overestimation of its remaining potency in the formulation.
Q3: What are the challenges associated with developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone?
A: Developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone requires careful consideration of the potential degradation pathways and the need to distinguish the parent compound from its degradation products. [] This often necessitates the use of highly selective and sensitive analytical techniques to accurately quantify both the active ingredient and any degradation products.
Q4: What role does anaerobic storage play in the stability of corticosteroids like 17-Deoxyprednisolone?
A: Research suggests that anaerobic conditions can significantly impact the stability of corticosteroids. [, , ] Understanding the degradation pathways and the influence of oxygen presence is crucial for developing appropriate storage and handling procedures for these sensitive compounds.
Q5: How can the knowledge of 17-Deoxyprednisolone's formation from Prednisolone degradation be applied to improve drug formulation?
A: Understanding the degradation pathway of Prednisolone to 17-Deoxyprednisolone allows scientists to identify conditions that accelerate this process. [] This knowledge can then be used to develop formulations and packaging strategies that minimize degradation, such as adjusting pH, adding stabilizers, or using protective packaging materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



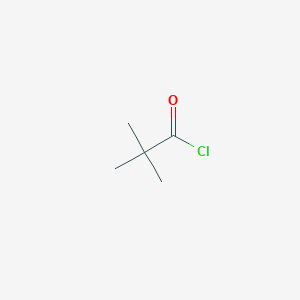


![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)



